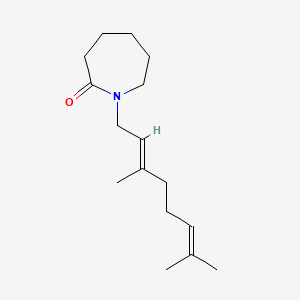
Naphthalene, 2,6-dimethoxy-, radical ion(1+) (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2,6-dimethoxy-, radical ion(1+) (9CI) is a chemical compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 2 and 6 positions. The radical ion form of this compound indicates that it has an unpaired electron, making it highly reactive and useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2,6-dimethoxy-, radical ion(1+) typically involves the methoxylation of naphthalene. This can be achieved through the reaction of naphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. The radical ion form can be generated through electrochemical methods or by using strong oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes, where naphthalene is reacted with methanol in the presence of an acid catalyst in a continuous flow reactor. The radical ion form can be produced using electrochemical cells designed for large-scale production .
Types of Reactions:
Oxidation: Naphthalene, 2,6-dimethoxy-, radical ion(1+) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The radical ion can be reduced back to its neutral form using reducing agents.
Substitution: The methoxy groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Neutral naphthalene, 2,6-dimethoxy-.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Naphthalene, 2,6-dimethoxy-, radical ion(1+) has several applications in scientific research:
Chemistry: It is used as a model compound to study radical ion chemistry and electron transfer processes.
Biology: It can be used to investigate the effects of radical ions on biological systems and to study oxidative stress.
Medicine: Research into its potential therapeutic applications, particularly in the development of drugs that target radical ion pathways.
Mechanism of Action
The mechanism of action of Naphthalene, 2,6-dimethoxy-, radical ion(1+) involves its high reactivity due to the presence of an unpaired electron. This makes it a potent electron donor or acceptor in chemical reactions. The molecular targets and pathways involved include electron transfer processes, where the radical ion can participate in redox reactions, leading to the formation of various products .
Comparison with Similar Compounds
Naphthalene: The parent compound without methoxy substitutions.
Naphthalene, 2-methoxy-: A derivative with a single methoxy group.
Naphthalene, 2,6-dihydroxy-: A derivative with hydroxyl groups instead of methoxy groups.
Uniqueness: Naphthalene, 2,6-dimethoxy-, radical ion(1+) is unique due to its specific substitution pattern and the presence of the radical ion form. This gives it distinct reactivity and properties compared to other naphthalene derivatives. The presence of two methoxy groups at the 2 and 6 positions enhances its electron-donating ability, making it particularly useful in studies of electron transfer and radical chemistry.
Properties
CAS No. |
117119-43-4 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
0 |
Synonyms |
Naphthalene, 2,6-dimethoxy-, radical ion(1+) (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-[1-(4-methylanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1168312.png)
![(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1168324.png)

